4-ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
4-Ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with the following chemical formula:
C24H21N5O
. It belongs to the class of benzamides and contains a benzotriazole ring system. The compound’s structure incorporates an ethyl group, a methyl group, and a 4-methylphenyl (p-tolyl) group.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several stepsThe final step is the formation of the amide bond with benzoyl chloride .
Industrial Production: While specific industrial production methods are not widely documented, laboratories typically synthesize this compound using the methods described above. Large-scale production may involve modifications to improve yield and efficiency.
Chemical Reactions Analysis
Reactivity: 4-Ethyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions:
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Acylation: The benzoyl group can react with nucleophiles to form amides or esters.
Acylation: Benzoyl chloride, pyridine, and base.
Substitution: Ammonia, primary amines, or hydrazines.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) or reducing agents (e.g., LiAlH4).
Major Products: The major products depend on the specific reaction conditions. For example, acylation leads to the formation of the benzamide, while substitution reactions yield various derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new molecules.
Biology: Studying interactions with biological targets.
Medicine: Investigating potential therapeutic effects.
Industry: Used in material science or as a UV absorber.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H22N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-ethyl-N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O/c1-4-17-7-9-18(10-8-17)23(28)24-20-14-22-21(13-16(20)3)25-27(26-22)19-11-5-15(2)6-12-19/h5-14H,4H2,1-3H3,(H,24,28) |
InChI Key |
STTKYMHVIUQQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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